molecular formula C11H14N6O2 B2628323 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415561-74-7

4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No. B2628323
CAS RN: 2415561-74-7
M. Wt: 262.273
InChI Key: ANCAJYAFTYXYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. In

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
In addition to its potential use in cancer research, 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been shown to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain protein kinases, which are involved in a variety of cellular processes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. For example, the compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are many future directions for research on 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine. One promising area of research is the development of new cancer therapies based on the compound. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new treatments for inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves the reaction of 4,6-dimethoxy-2-(chloromethyl)pyrimidine with 3-azido-1-(2,4,5-trimethylphenyl)azetidin-2-one in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the desired compound.

Scientific Research Applications

4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been used in a variety of scientific research applications. One of the most promising applications is in the area of cancer research. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4,6-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-18-9-5-10(19-2)15-11(14-9)16-6-8(7-16)17-12-3-4-13-17/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCAJYAFTYXYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.